2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
Description
This compound features a pyrimidin-4(3H)-one core substituted at position 2 with a (4,6-dimethylquinazolin-2-yl)amino group and at position 6 with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group. Its molecular weight is estimated to be ~450–500 g/mol, with moderate solubility influenced by the polar pyrimidinone core and hydrophobic substituents .
Properties
Molecular Formula |
C20H19N7OS |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H19N7OS/c1-11-4-5-16-15(8-11)13(3)23-18(25-16)27-19-24-14(9-17(28)26-19)10-29-20-21-7-6-12(2)22-20/h4-9H,10H2,1-3H3,(H2,23,24,25,26,27,28) |
InChI Key |
HJQGNHCMPMEZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NC=CC(=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Pyrimidine Moiety: This involves the reaction of the quinazoline intermediate with a pyrimidine derivative under controlled conditions.
Final Assembly: The final step involves the coupling of the quinazoline-pyrimidine intermediate with a suitable sulfanyl methylating agent to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazoline and pyrimidine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline and pyrimidine cores are known to interact with various biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects in the case of pharmaceutical applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes structural differences and inferred properties compared to similar compounds:
Key Research Findings and Implications
Synthetic Challenges : The sulfanylmethyl group in the target compound requires careful protection during synthesis to prevent oxidation, as seen in thioether-containing analogs .
Physicochemical Properties: The 4-methylpyrimidinyl-sulfanylmethyl group increases logP compared to hydroxyl or methyl substituents, suggesting improved lipid solubility .
Thioethers (as in the target compound) may offer redox-sensitive properties compared to ethers or amines in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
